N-(2-fluorobenzyl)-N-methylguanidine
CAS No.: 915919-83-4
Cat. No.: VC2905019
Molecular Formula: C9H12FN3
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915919-83-4 |
|---|---|
| Molecular Formula | C9H12FN3 |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-1-methylguanidine |
| Standard InChI | InChI=1S/C9H12FN3/c1-13(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H3,11,12) |
| Standard InChI Key | JKCKUYIRDQWKDU-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1F)C(=N)N |
| Canonical SMILES | CN(CC1=CC=CC=C1F)C(=N)N |
Introduction
N-(2-Fluorobenzyl)-N-methylguanidine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties. This compound is characterized by its molecular formula, C9H14FN3O4S, when in the form of a sulfate salt, and it exhibits a molecular weight of approximately 279.29 g/mol . The presence of a fluorine atom in the benzyl group introduces specific chemical and biological properties that can be exploited in pharmaceutical and biochemical applications.
Synthesis and Preparation
The synthesis of N-(2-fluorobenzyl)-N-methylguanidine typically involves the reaction of 2-fluorobenzylamine with a suitable guanidine precursor. The specific conditions and reagents used can vary depending on the desired yield and purity. The compound is often available in a sulfate form, which can affect its solubility and stability.
Biological and Pharmaceutical Applications
While specific biological activities of N-(2-fluorobenzyl)-N-methylguanidine are not extensively documented, compounds with similar guanidine structures have been explored for various therapeutic applications. Guanidines are known to interact with biological targets such as enzymes and receptors, and their modifications can lead to potent inhibitors or activators.
For instance, guanidine derivatives have been studied as inhibitors of the sodium-hydrogen exchanger (NHE), which plays a critical role in maintaining cellular pH homeostasis. These compounds have shown potential in treating conditions like cardiac ischemia by reducing cellular damage during ischemic events .
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